molecular formula C11H10F2O2S B8227782 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane

Cat. No.: B8227782
M. Wt: 244.26 g/mol
InChI Key: IZBMPDKWKGIJQD-UHFFFAOYSA-N
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Description

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane is a chemical compound with the empirical formula C11H10F2O2S and a molecular weight of 244.26 g/mol . This compound is known for its unique bicyclic structure and the presence of a sulfonyl group attached to a difluorophenyl ring. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves the reaction of a suitable bicyclo[2.1.0]pentane precursor with a sulfonyl chloride derivative. One common method involves the use of 3,5-difluorobenzenesulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product. The compound is typically isolated and purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane has several scientific research applications, including:

    Organic Synthesis: Used as a reagent for the installation of cyclopentane rings onto primary and secondary amines.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science:

Mechanism of Action

The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane involves its role as an electrophile in various chemical reactions. The sulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in the formation of carbon-carbon and carbon-heteroatom bonds. The bicyclic structure also imparts strain, which can be relieved through reaction with nucleophiles, facilitating the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane is unique due to its specific combination of a difluorophenyl group and a bicyclo[2.1.0]pentane ring. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonylbicyclo[2.1.0]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2S/c12-8-3-9(13)5-10(4-8)16(14,15)11-2-1-7(11)6-11/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBMPDKWKGIJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Reactant of Route 2
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Reactant of Route 3
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Reactant of Route 4
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Reactant of Route 5
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Reactant of Route 6
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane

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